molecular formula C9H9ClN4 B2561570 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 147159-33-9

1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2561570
CAS No.: 147159-33-9
M. Wt: 208.65
InChI Key: WXDJXOOKDYDYGW-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-chlorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties. It is of interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 1H-1,2,4-triazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 4-chlorobenzyl chloride is added to a solution of 1H-1,2,4-triazole and the base in the solvent. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted triazole derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, K2CO3), oxidizing agents (e.g., H2O2, KMnO4), and reducing agents (e.g., NaBH4, LiAlH4). Reaction conditions often involve heating and the use of solvents like DMF or DMSO.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-1H-1,2,3-triazole: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring, which can affect its chemical and biological properties.

    1-(4-Chlorobenzyl)-1H-1,2,4-triazol-5-amine: This isomer has the amine group at a different position on the triazole ring, leading to variations in reactivity and biological activity.

    4-Chlorobenzyl Chloride: While not a triazole, this compound is a precursor in the synthesis of this compound and shares the 4-chlorobenzyl moiety.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDJXOOKDYDYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium metal (460 mg, 20 mmol) was dissolved in 30 ml of methanol and 3-amino-1,2,4-triazole (1.682 g, 20 mmol) added. The resulting clear solution was stirred for 1 hour at room temperature, evaporated to dryness and the sodium salt suspended in 45 ml DMF. A solution of 4-chlorobenzyl chloride (3.221 g, 20 mmol) in 5 ml DMF was slowly added to the heavily stirred suspension obtained previously. After 3 hours at room temperature, a cloudy solution was obtained, which was stirred overnight at 20° C. The resulting mixture was concentrated in the rotatory evaporator and the oily residue treated with 100 ml of dichloromethane. Insoluble material was filtered off and the filtrate concentrated to give a brownish oil which solidified on standing. Chromatography on silica gel using dichloromethane/methanol 98:2 v/v as an eluent gave a poor separation of the two regioisomers. However, a pure fraction (215 mg, 5%) of the title compound could be obtained as a colorless solid after trituration with diethyl ether. MS ISP (m/e): 209.0 & 211.0 (100 & 43) [(M+H)+].
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